[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Overview
Description
[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 g/mol . This compound features a benzimidazole ring substituted with a methoxy group at the 5-position and a cyclohexyl-methylamine moiety at the 4-position. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the condensation of 1,2-phenylenediamine with cyclohexanone in the presence of an acid catalyst to form the benzimidazole core. The methoxy group is introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions . The final step involves the reductive amination of the benzimidazole derivative with formaldehyde and ammonium chloride to introduce the cyclohexyl-methylamine moiety .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like or .
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of [4-(5-Hydroxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of purine bases, allowing it to bind to nucleic acid-binding proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects . The methoxy group and cyclohexyl-methylamine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: can be compared with other benzimidazole derivatives, such as:
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Albendazole: An anthelmintic used to treat parasitic worm infections.
Mebendazole: Another anthelmintic with a similar structure to albendazole.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
[4-(6-methoxy-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-19-12-6-7-13-14(8-12)18-15(17-13)11-4-2-10(9-16)3-5-11/h6-8,10-11H,2-5,9,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSFLODLKBBKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3CCC(CC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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